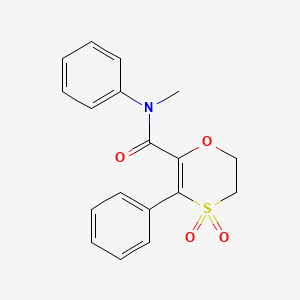
N-methyl-N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a complex organic compound with a unique structure that includes an oxathiine ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-methyl-N-phenylcarbamoyl chloride with diphenyl sulfide in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, typically under nitrogen, to prevent oxidation of the sulfur atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or thioethers.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the oxathiine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-methyl-N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with molecular targets such as enzymes or receptors. The oxathiine ring and the phenyl groups can interact with biological macromolecules through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-(6-phenyl-2,3-dihydro-1,4-oxathiin-5-yl)aniline
- N,N,4-Trimethyl-5,6-diphenyl-1-hexanamine
- Methyl N-[(5-fluoro-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)acetyl]-D-alaninate
Uniqueness
N-methyl-N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique due to its specific combination of functional groups and the presence of the oxathiine ring This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C18H17NO4S |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-methyl-4,4-dioxo-N,5-diphenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C18H17NO4S/c1-19(15-10-6-3-7-11-15)18(20)16-17(14-8-4-2-5-9-14)24(21,22)13-12-23-16/h2-11H,12-13H2,1H3 |
InChI Key |
GVPWODOJDIIXOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-chlorophenyl)-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-4-(1H-tetrazol-1-yl)butan-1-one](/img/structure/B15104348.png)
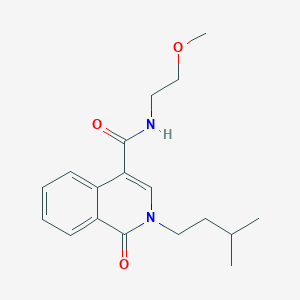
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-chloro-1H-indol-1-yl)acetamide](/img/structure/B15104351.png)
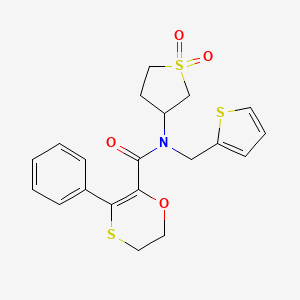
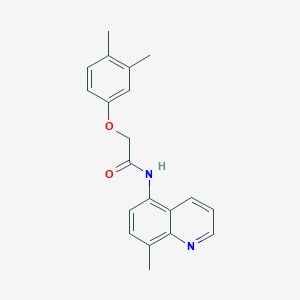
![N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B15104373.png)
![N-(2,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B15104385.png)
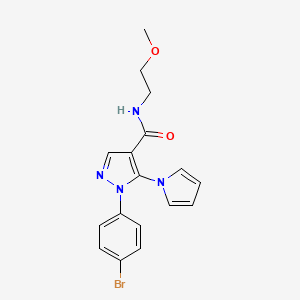
![N-[2-(pyridin-2-yl)ethyl]-2-(2,4,5-trifluorophenyl)acetamide](/img/structure/B15104399.png)
![1-{4-[(5-bromofuran-2-yl)carbonyl]piperazin-1-yl}-4-(1H-indol-3-yl)butan-1-one](/img/structure/B15104402.png)
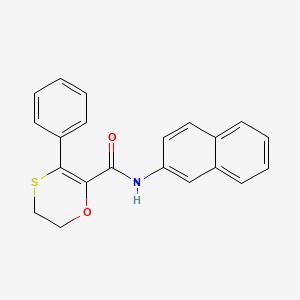
![N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B15104415.png)
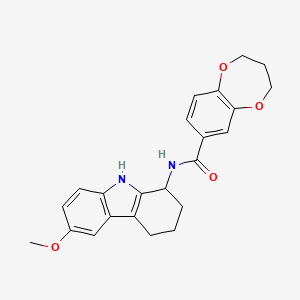
![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B15104437.png)
